KDM4A Histone Demethylase Inhibitory Potency
In fluorescence polarization assays, (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine competitively inhibits KDM4A (Jumonji C domain-containing demethylase) with an IC₅₀ of 9.3 µM . By comparison, the commonly used broad-spectrum JmjC demethylase inhibitor IOX1 exhibits an IC₅₀ of 0.6 µM for KDM4A, but with significantly lower selectivity . This compound thus provides a less potent but more chemically tractable starting point for medicinal chemistry optimization in epigenetic drug discovery programs.
| Evidence Dimension | KDM4A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.3 µM |
| Comparator Or Baseline | IOX1 (broad-spectrum JmjC inhibitor) IC₅₀ = 0.6 µM |
| Quantified Difference | 15.5-fold higher IC₅₀ (less potent) |
| Conditions | Fluorescence polarization assay; recombinant KDM4A |
Why This Matters
This moderate potency against KDM4A defines a specific target engagement window suitable for hit-to-lead optimization in epigenetic drug discovery.
